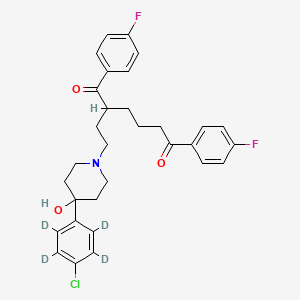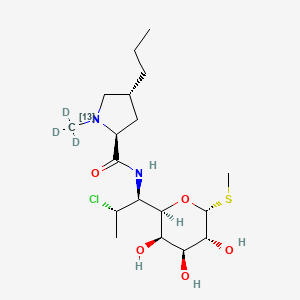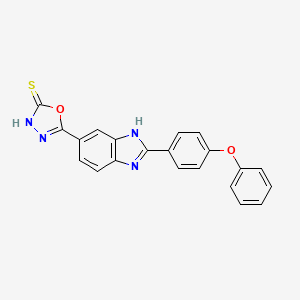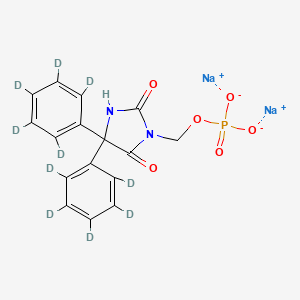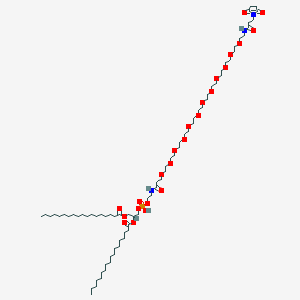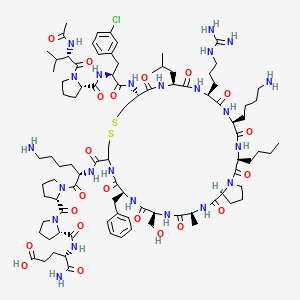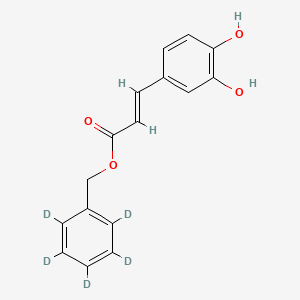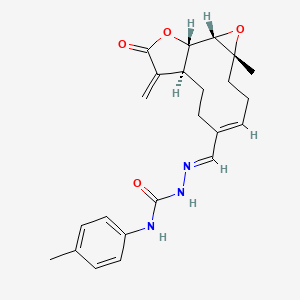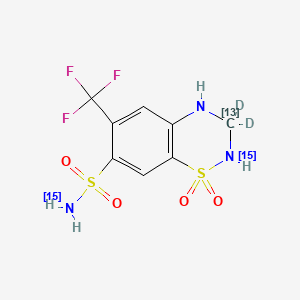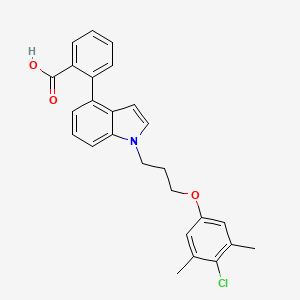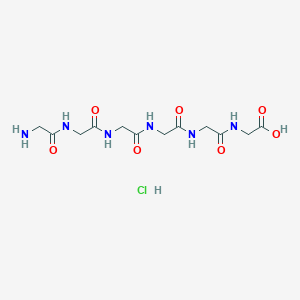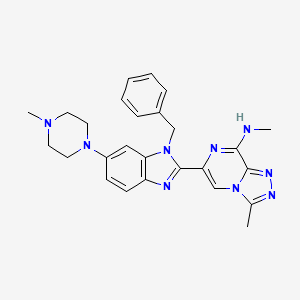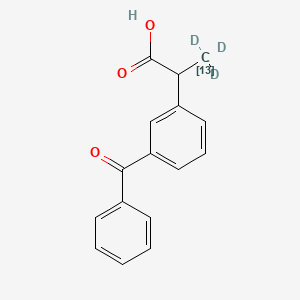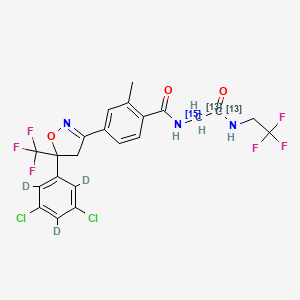
Fluralaner-13C2,15N,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluralaner-13C2,15N,d3 is a labeled version of Fluralaner, a systemic insecticide and acaricide. This compound is marked with stable isotopes of carbon-13, nitrogen-15, and deuterium (hydrogen-2). Fluralaner itself is known for its potent blockage of gamma-aminobutyric acid (GABA) and L-glutamate gated chloride channels, making it effective against a variety of parasites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluralaner-13C2,15N,d3 involves the incorporation of stable isotopes into the Fluralaner molecule. This process typically includes the use of isotope-labeled reagents and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to handle the isotope-labeled reagents and ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluralaner-13C2,15N,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The specific conditions depend on the desired reaction and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives of this compound, while substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Fluralaner-13C2,15N,d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Fluralaner.
Biology: Employed in studies to investigate the effects of Fluralaner on various biological systems.
Medicine: Utilized in the development of new insecticides and acaricides, as well as in the study of drug metabolism and interactions.
Wirkmechanismus
Fluralaner-13C2,15N,d3 exerts its effects by blocking GABA and L-glutamate gated chloride channels in parasites. This blockage disrupts the normal function of these channels, leading to paralysis and death of the parasites. The molecular targets of this compound include the GABA and L-glutamate gated chloride channels, and the pathways involved are related to the inhibition of neurotransmission in parasites .
Vergleich Mit ähnlichen Verbindungen
Fluralaner-13C2,15N,d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Similar compounds include:
Fluralaner: The non-labeled version of this compound.
Isoxazolines: A class of compounds that includes Fluralaner and other similar insecticides and acaricides.
Afoxolaner: Another isoxazoline compound with similar insecticidal and acaricidal properties.
Eigenschaften
Molekularformel |
C22H17Cl2F6N3O3 |
|---|---|
Molekulargewicht |
562.3 g/mol |
IUPAC-Name |
4-[5-(3,5-dichloro-2,4,6-trideuteriophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)(1,2-13C2)ethyl](15N)benzamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/i5D,6D,7D,9+1,18+1,31+1 |
InChI-Schlüssel |
MLBZKOGAMRTSKP-XZSFFWIWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2(CC(=NO2)C3=CC(=C(C=C3)C(=O)[15NH][13CH2][13C](=O)NCC(F)(F)F)C)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


